![molecular formula C10H16N2O3S B1417456 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid CAS No. 797027-59-9](/img/structure/B1417456.png)

7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid

Overview

Description

7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid is a chemical compound with the formula C₁₀H₁₆N₂O₃S . It is used in various scientific and pharmaceutical applications .

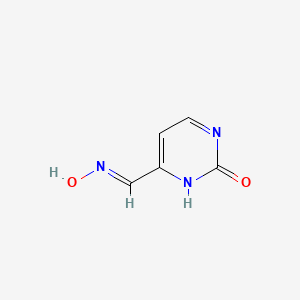

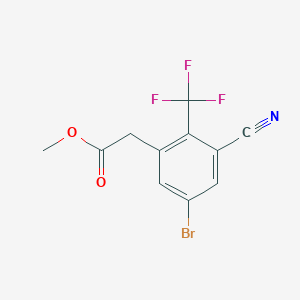

Molecular Structure Analysis

The molecular structure of 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid consists of a thiazole ring attached to a heptanoic acid chain via an amino group . The exact structure can be determined using various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid include its molecular formula (C₁₀H₁₆N₂O₃S), and its CAS Number (797027-59-9) . More detailed properties such as melting point, solubility, and spectral data can be determined through experimental analysis .Scientific Research Applications

Neurobiology and Antidepressant Effects

Studies have explored the neurobiological effects of compounds structurally similar to 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid, such as tianeptine, which shows a unique antidepressant profile. This compound's action involves the modulation of neurotransmitter systems and enhancing structural and functional plasticity in brain regions associated with emotional learning. The neurobiological properties of tianeptine involve a dynamic interplay between numerous neurotransmitter systems, highlighting the critical role of structural and functional plasticity in brain regions that permit the full expression of emotional learning (McEwen & Olié, 2005).

Cancer Research

In the realm of cancer research, peptides like angiotensin-(1-7) have been studied for their anti-cancer properties. Although not directly related to 7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid, the investigation into peptides and their receptors provides insights into targeted therapeutic approaches. Angiotensin-(1-7) reduces proliferation of human cancer cells and xenograft tumors, highlighting its potential as a first-in-class peptide chemotherapeutic agent (Gallagher et al., 2014).

Development of Novel Therapeutic Agents

Research has focused on the development of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties, which could provide a template for evaluating new anti-inflammatory agents and antioxidants. The synthesis and evaluation of these compounds aim to design alternative agents for therapeutic use, underscoring the importance of thiazole derivatives in medicinal chemistry (Raut et al., 2020).

Safety And Hazards

properties

IUPAC Name |

7-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8-7-16-10(12-8)11-6-4-2-1-3-5-9(14)15/h1-7H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJGTYBLEYMSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCCCCCCC(=O)O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)

![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)